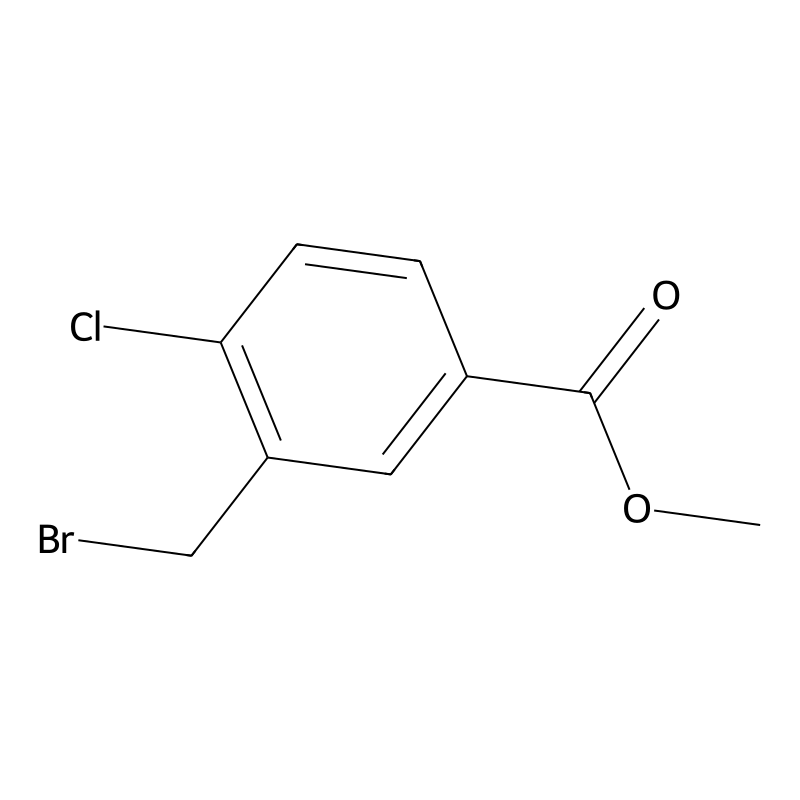

Methyl 3-(bromomethyl)-4-chlorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Allylation of Ketones

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: “Methyl 3-(bromomethyl)-4-chlorobenzoate” is used in the allylation of structurally diverse ketones . This process is a part of the synthesis of new heterocyclic compounds .

Methods of Application or Experimental Procedures: Efficient procedures have been developed for the allylation of structurally diverse ketones with "Methyl 3-(bromomethyl)-4-chlorobenzoate" . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .

Results or Outcomes: The synthesized benzo [f]coumarin derivatives have been characterized by spectral methods, and their ability to penetrate phospholipid bilayer has been estimated . These compounds have been found to affect neither viability nor proliferation of C6 rat glioma cells . The obtained benzo [f]coumarin derivatives exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite .

Organic Synthesis

Summary of the Application: “Methyl 3-(bromomethyl)-4-chlorobenzoate” is used in the organic synthesis of other chemicals . This process is a part of the synthesis of new compounds .

Methods of Application or Experimental Procedures: “Methyl 3-(bromomethyl)-4-chlorobenzoate” is used in various organic synthesis processes . The specific methods of application or experimental procedures can vary depending on the target compound .

Results or Outcomes: The outcomes of these synthesis processes are new compounds that can have various applications in different fields .

Synthesis of Other Chemicals

Summary of the Application: “Methyl 3-(bromomethyl)-4-chlorobenzoate” is used in the synthesis of other chemicals . This process is a part of the synthesis of new compounds .

Methyl 3-(bromomethyl)-4-chlorobenzoate is an organic compound with the molecular formula and a molecular weight of 263.52 g/mol. It features a bromomethyl group attached to the benzene ring at the 3-position and a chlorine substituent at the 4-position, making it a member of the halogenated benzoate esters. This compound is characterized by its reactivity, particularly due to the presence of both bromine and chlorine atoms, which can facilitate various chemical transformations.

- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles, leading to various substituted products.

- Elimination Reactions: Under certain conditions, it may undergo elimination reactions to form alkenes.

- Coupling Reactions: This compound can participate in coupling reactions, especially in the synthesis of more complex organic molecules.

For instance, it can be synthesized through the reaction of methyl 4-chloro-3-methylbenzoate with N-bromosuccinimide (NBS) in carbon tetrachloride under heat, yielding a high purity product .

The synthesis of methyl 3-(bromomethyl)-4-chlorobenzoate typically involves:

- Starting Material: Methyl 4-chloro-3-methylbenzoate.

- Reagents: N-bromosuccinimide (NBS) and AIBN (azobisisobutyronitrile) as a radical initiator.

- Solvent: Carbon tetrachloride is commonly used as the solvent.

- Procedure:

Methyl 3-(bromomethyl)-4-chlorobenzoate finds applications primarily in organic synthesis:

- Building Block in Organic Chemistry: It serves as a versatile intermediate for synthesizing various organic compounds.

- Pharmaceutical Synthesis: Due to its reactive functional groups, it is used in developing pharmaceuticals and agrochemicals.

Several compounds share structural similarities with methyl 3-(bromomethyl)-4-chlorobenzoate. Here are a few notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Methyl 4-(bromomethyl)benzoate | 2417-72-3 | Used in anti-HIV drug synthesis; similar reactivity. |

| Methyl 4-chlorobenzoate | 103-29-7 | Lacks bromine; used in various organic syntheses. |

| Methyl 2-bromo-4-chlorobenzoate | 220464-67-5 | Similar halogenation pattern; different position. |

Uniqueness

Methyl 3-(bromomethyl)-4-chlorobenzoate is unique due to its specific arrangement of bromine and chlorine substituents on the aromatic ring, which influences its reactivity profile compared to other halogenated benzoates. This unique substitution pattern can lead to distinctive chemical behaviors that are advantageous in synthetic applications.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive